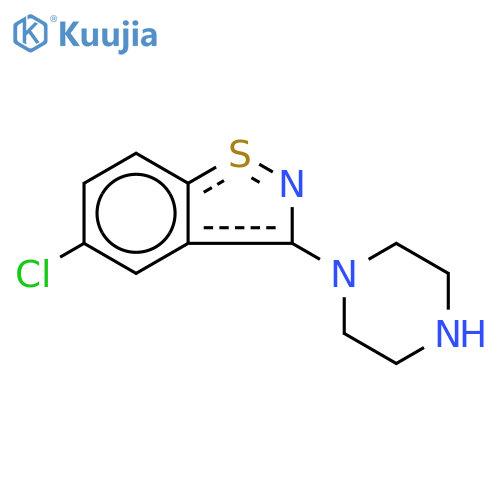

Cas no 1329808-44-7 (5-Chloro-3-(piperazin-1-yl)benzoldisothiazole-d8)

1329808-44-7 structure

商品名:5-Chloro-3-(piperazin-1-yl)benzoldisothiazole-d8

CAS番号:1329808-44-7

MF:

メガワット:

CID:4552302

5-Chloro-3-(piperazin-1-yl)benzoldisothiazole-d8 化学的及び物理的性質

名前と識別子

-

- 5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8

- 5-Chloro-3-(piperazin-1-yl)benzoldisothiazole-d8

-

- ほほえんだ: c1cc2:s:n-c(N3CCNCC3):c2cc1Cl

5-Chloro-3-(piperazin-1-yl)benzoldisothiazole-d8 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C379677-10mg |

5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8 |

1329808-44-7 | 10mg |

$1533.00 | 2023-05-18 | ||

| TRC | C379677-1mg |

5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8 |

1329808-44-7 | 1mg |

$196.00 | 2023-05-18 |

5-Chloro-3-(piperazin-1-yl)benzoldisothiazole-d8 関連文献

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

1329808-44-7 (5-Chloro-3-(piperazin-1-yl)benzoldisothiazole-d8) 関連製品

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量